4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with glyoxal and ammonia under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Imidazole: The parent compound with a simpler structure.
1,3-Dimethylimidazole: Lacks the hydroxyl groups present in 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one.
4,5-Dimethylimidazole: Lacks the hydroxyl groups and has different reactivity.
Uniqueness: this compound is unique due to its dual hydroxyl and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
143986-54-3 |
---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h8-9H,1-2H3 |
InChI Key |
LNLNXVSRLWIDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N(C1=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.